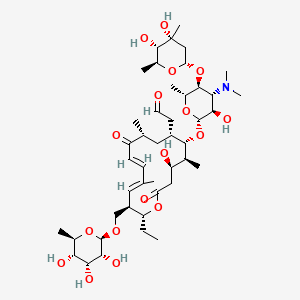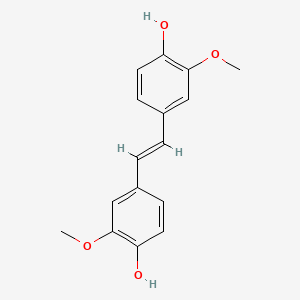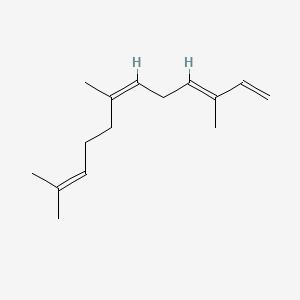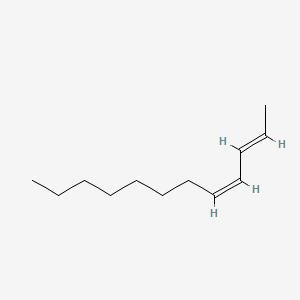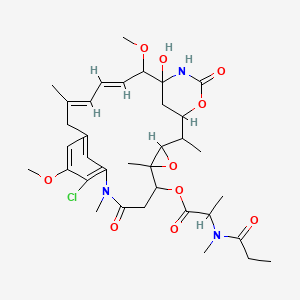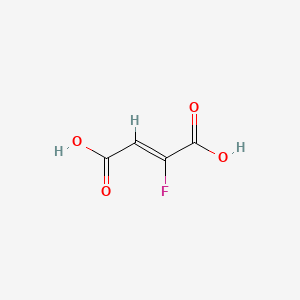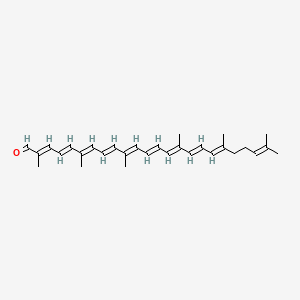
1,8-Dihydroxy-3,5,6,7-tetramethoxyxanthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dihydroxy-3,5,6,7-tetramethoxyxanthone is a type of xanthone . Xanthones are secondary metabolites found in higher plants, such as Clusiaceae, Hypericaceae, and Gentianaceae . They are rich in structural diversity and possess a broad array of pharmacological properties, such as antitumor, antidiabetic, and anti-microbial properties .
Molecular Structure Analysis
Xanthones have a class of plant phenolic compound with C6-C1-C6 carbon skeletal structure . The two aromatic rings in the xanthone basic skeleton are numbered and designated based on their biosynthetic origins in higher plants. A-ring is acetate-derived and its carbons are numbered 1–4 whereas B-ring is derived from the shikimate pathway and the carbons are numbered 5–8 .Chemical Reactions Analysis
The biosynthesis of xanthones initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .Scientific Research Applications
Phytochemical Studies
1,8-Dihydroxy-3,5,6,7-tetramethoxyxanthone has been identified in various phytochemical studies. For example, it was isolated and identified from the bitter tonic plant, small centaury (Centaurium erythraea), alongside other methoxylated xanthones. These compounds were identified using spectroscopic methods and quantified using high-performance liquid chromatography, underscoring their importance in the quality control of herbal products (Valentão et al., 2002).
Medicinal Plant Research
Research on medicinal plants like Polygala japonica Houtt and Swertia mussotii has led to the isolation of various xanthones, including 1,8-dihydroxy-3,5,6,7-tetramethoxyxanthone. These studies contribute to understanding the chemical composition of medicinal plants and their potential health benefits (Qing-Chun Xue et al., 2009); (Cui-ting Luo et al., 2013).
Antioxidant and Anti-Inflammatory Activities
1,8-Dihydroxy-3,5,6,7-tetramethoxyxanthone, along with other xanthones, has been studied for its antioxidant and anti-inflammatory properties. These properties are crucial in the development of natural health products and therapies for various diseases (Mahendran et al., 2015).
Anticancer Research
The compound has been investigated for its anticancer properties. For instance, it was found in extracts from Securidaca longepedunculata, showing potential in cancer treatment strategies (D. F. Dibwe et al., 2013).
Structural Analysis
Studies have also been conducted to determine the crystal structure of related xanthones, providing valuable information for chemical and pharmacological research (Shi et al., 2005).
Mechanism of Action
Future Directions
properties
CAS RN |
82868-96-0 |
|---|---|
Product Name |
1,8-Dihydroxy-3,5,6,7-tetramethoxyxanthone |
Molecular Formula |
C17H16O8 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
1,8-dihydroxy-2,3,4,6-tetramethoxyxanthen-9-one |
InChI |
InChI=1S/C17H16O8/c1-21-7-5-8(18)10-9(6-7)25-14-11(12(10)19)13(20)15(22-2)17(24-4)16(14)23-3/h5-6,18,20H,1-4H3 |
InChI Key |
PFIUFQOJAPBLTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC)O |
synonyms |
1,8-dihydroxy-3,5,6,7-tetramethoxy-xanthone 1,8-dihydroxy-3,5,6,7-tetramethoxyxanthone demethyl-eustomin demethyleustomin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



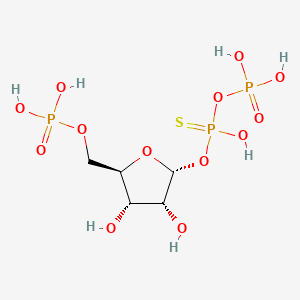
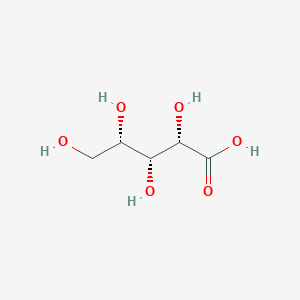
![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B1240046.png)
